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Compound of Interest

Compound Name:
(4-

Phenylcycloheptyl)methanamine

CAS No.: 2344681-44-1

Cat. No.: B2545101

Get Quote

Executive Summary
(4-Phenylcycloheptyl)methanamine is a bicyclic organic amine featuring a seven-membered

cycloheptane ring substituted at the 1- and 4-positions. It represents a ring-expanded analog of

the 4-phenylcyclohexylmethanamine scaffold, a motif frequently encountered in monoamine

transporter inhibitors (e.g., sertraline analogs) and sigma receptor ligands. The expansion from

a six- to a seven-membered ring introduces unique conformational flexibility, altering the spatial

vector of the primary amine relative to the lipophilic phenyl ring, which can significantly

modulate receptor binding affinity and selectivity.
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Property Detail

IUPAC Name (4-Phenylcycloheptyl)methanamine

Molecular Formula C₁₄H₂₁N

Molecular Weight 203.33 g/mol

Core Scaffold 1,4-Disubstituted Cycloheptane

Key Functionality Primary Amine (Basic), Phenyl Ring (Lipophilic)

Predicted Physicochemical Properties
Data derived from structural homology with 4-phenylcyclohexyl analogs.

Parameter Value (Predicted) Context

LogP 3.6 – 3.9
Highly lipophilic; likely blood-

brain barrier (BBB) permeable.

pKa 10.5 ± 0.2

Typical for primary aliphatic

amines; protonated at

physiological pH.

TPSA 26.02 Å²

Polar Surface Area dominated

by the amine group; favorable

for CNS penetration.

H-Bond Donors 2 Primary amine (-NH₂).

H-Bond Acceptors 1 Primary amine nitrogen.

Structural & Conformational Analysis
Stereochemistry: Cis/Trans Isomerism
Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists primarily in a

twist-chair conformation. The 1,4-substitution pattern creates two geometric isomers:
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Cis-Isomer: The aminomethyl group (-CH₂NH₂) and the phenyl group are on the same face

of the ring.

Trans-Isomer: The substituents are on opposite faces.

In the lowest energy twist-chair conformation, substituents prefer pseudo-equatorial positions

to minimize transannular strain. The bulky phenyl group will strongly bias the equilibrium to

place itself in a pseudo-equatorial position.

Conformational Diagram (Graphviz)
The following diagram illustrates the relationship between the starting ketone, the geometric

isomers, and their potential energy states.
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Caption: Geometric isomerism in 1,4-disubstituted cycloheptanes. The cis-isomer allows both

bulky groups to adopt pseudo-equatorial orientations, minimizing strain.

Synthetic Methodology
Since (4-phenylcycloheptyl)methanamine is not a standard commodity chemical, it is

synthesized from 4-phenylcycloheptanone. The synthesis involves ring expansion (if starting

from cyclohexanone) followed by a homologation of the ketone to the primary amine.

Synthesis Scheme
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Caption: Three-step synthetic route from commercial 4-phenylcyclohexanone to the target

amine.

Detailed Experimental Protocols
Step 1: Synthesis of 4-Phenylcycloheptanone (Ring Expansion)
Rationale: Cycloheptanones are efficiently accessed via one-carbon insertion into

cyclohexanones.

Reagents: 4-Phenylcyclohexanone (1.0 eq), Trimethylsilyldiazomethane (TMSCHN₂, 1.2 eq),

Aluminum trichloride (AlCl₃, 1.1 eq) or BF3·OEt2.
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Procedure: Dissolve 4-phenylcyclohexanone in anhydrous dichloromethane (DCM) at -78°C.

Add the Lewis acid catalyst. Slowly add TMSCHN₂ dropwise to control the exotherm.

Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel

chromatography (Hexane/EtOAc).

Yield: Typically 60–75%.

Step 2: Conversion to Nitrile (Van Leusen Reaction)
Rationale: This reaction converts a ketone directly to a nitrile with one-carbon homologation,

retaining the functionality at the same position.

Reagents: 4-Phenylcycloheptanone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq),

Potassium tert-butoxide (t-BuOK, 2.5 eq).

Solvent: Dimethoxyethane (DME) and Ethanol (trace).

Procedure:

Dissolve TosMIC and the ketone in DME at 0°C.

Add t-BuOK in portions. The mixture is stirred at room temperature for 2–4 hours.

Heat to reflux for 30 minutes if conversion is slow.

Outcome: Yields 4-phenylcycloheptanecarbonitrile. The cis isomer (nitrile equatorial) is

generally favored thermodynamically.

Step 3: Reduction to Amine
Rationale: Lithium Aluminum Hydride is the standard reagent for reducing nitriles to primary

amines without affecting the phenyl ring.

Reagents: 4-Phenylcycloheptanecarbonitrile (1.0 eq), LiAlH₄ (2.0 eq).

Solvent: Anhydrous THF or Diethyl Ether.

Procedure:
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Suspend LiAlH₄ in cold THF (0°C).

Add the nitrile solution dropwise.[1][2]

Reflux for 3 hours.

Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) to

precipitate aluminum salts.

Purification: Filter salts, dry organic layer (MgSO₄), and convert to the Hydrochloride salt

(HCl/Ether) for stability and characterization.

Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic:

Technique Diagnostic Signal Assignment

¹H NMR δ 7.1–7.4 ppm (m, 5H) Phenyl aromatic protons.

δ 2.6–2.7 ppm (d, 2H)
-CH₂-NH₂ methylene protons

(adjacent to amine).

δ 2.5 ppm (m, 1H)
Methine proton at C4

(benzylic).

δ 1.4–1.9 ppm (m, 12H)
Cycloheptane ring protons

(complex multiplet).

¹³C NMR ~148 ppm Phenyl ipso-carbon.

~48 ppm -CH₂-NH₂ carbon.

~35–40 ppm Cycloheptane ring carbons.

IR 3300–3400 cm⁻¹ N-H stretch (primary amine).

MS (ESI) [M+H]⁺ = 204.17 Protonated molecular ion.

Pharmacological Context (SAR)
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This molecule serves as a versatile scaffold in medicinal chemistry, particularly for targets

requiring a lipophilic domain separated from a basic nitrogen by a flexible linker.

Potential Biological Targets
Sigma Receptors (σ1/σ2): The combination of a phenyl ring and a basic amine separated by

a cycloalkyl spacer is a classic pharmacophore for Sigma-1 receptor ligands

(neuroprotection, analgesia).

Monoamine Transporters (SERT/DAT/NET): Structurally analogous to Sertraline (fused ring)

and Venlafaxine (cyclohexanol), this open-ring analog may exhibit reuptake inhibition

profiles.

NMDA Receptors: While lacking the geminal substitution of PCP, the 1,4-substitution pattern

is explored in "low-affinity" NMDA antagonists that minimize psychotomimetic side effects.

Comparative SAR
vs. Cyclohexyl Analog: The cycloheptyl ring is more flexible (entropy penalty upon binding)

but also more lipophilic (LogP +0.5). This often increases non-specific binding but can

access larger hydrophobic pockets in receptors.

vs. Piperidines: Lacking the nitrogen within the ring (as in 4-phenylpiperidine opioids)

removes the rigid directional vector of the lone pair, likely abolishing opioid activity but

enhancing affinity for transporters.
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PubChem Compound Summary. "(1-Phenylcyclohexyl)methanamine" (Close Analog).

National Center for Biotechnology Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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